molecular formula C6H16ClNO2S B1653701 3-Methanesulfonyl-3-methylbutan-1-amine hydrochloride CAS No. 1909305-99-2

3-Methanesulfonyl-3-methylbutan-1-amine hydrochloride

Cat. No.: B1653701
CAS No.: 1909305-99-2
M. Wt: 201.72
InChI Key: JUTAYORUFZAYQN-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-3-methylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H16ClNO2S. It is a derivative of methanesulfonic acid and is commonly used in research and pharmaceutical applications. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methanesulfonyl-3-methylbutan-1-amine hydrochloride typically involves the reaction of 3-methylbutan-1-amine with methanesulfonyl chloride under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by precipitation or crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on the desired scale and purity of the final product. Safety measures, such as proper ventilation and the use of personal protective equipment, are essential due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: 3-Methanesulfonyl-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of different amine derivatives or esters.

Scientific Research Applications

3-Methanesulfonyl-3-methylbutan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. Additionally, it serves as a building block in the development of new chemical entities and is used in the study of reaction mechanisms and molecular interactions.

Mechanism of Action

The mechanism by which 3-Methanesulfonyl-3-methylbutan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but the compound typically interacts with biological macromolecules to produce its desired effect.

Comparison with Similar Compounds

  • Methanesulfonic acid

  • Methanesulfonic acid esters

  • Other sulfonamide derivatives

Properties

IUPAC Name

3-methyl-3-methylsulfonylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2S.ClH/c1-6(2,4-5-7)10(3,8)9;/h4-5,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTAYORUFZAYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-99-2
Record name 1-Butanamine, 3-methyl-3-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909305-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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